2,4-Difluoro-1-(isocyanatomethyl)benzene

Description

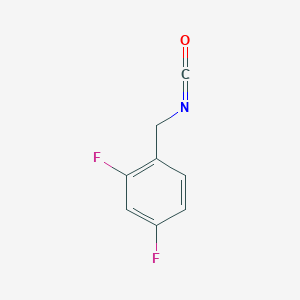

Chemical Structure and Properties 2,4-Difluoro-1-(isocyanatomethyl)benzene (CAS: 1291101-40-0) is an aromatic isocyanate with the molecular formula C₈H₅F₂NO and a molecular weight of 185.13 g/mol. It features a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and an isocyanatomethyl (-CH₂NCO) group at the 1-position. The fluorine atoms act as electron-withdrawing groups, enhancing the electrophilicity of the isocyanate functional group (-NCO), which is critical for its reactivity in polymer and pharmaceutical synthesis .

For example, describes the synthesis of 2-chloro-1,3-difluoro-4-methoxymethoxybenzene via sec-butyllithium-mediated reactions, suggesting analogous strategies could be adapted for introducing the isocyanatomethyl group .

Properties

IUPAC Name |

2,4-difluoro-1-(isocyanatomethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLVJXDIJPMYSOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1291101-40-0 | |

| Record name | 2,4-difluoro-1-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2,4-Difluoro-1-(isocyanatomethyl)benzene typically involves the reaction of 2,4-difluorobenzylamine with phosgene or triphosgene under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and minimize production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

2,4-Difluoro-1-(isocyanatomethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or other reduced products, depending on the reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, the reaction with an amine would yield a urea derivative, while reaction with an alcohol would produce a carbamate.

Scientific Research Applications

2,4-Difluoro-1-(isocyanatomethyl)benzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new materials and catalysts.

Biology: The compound is used in the study of enzyme inhibitors and protein modifications. Its ability to form stable urea and carbamate linkages makes it useful in probing biological systems.

Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents. Its reactivity with biological nucleophiles allows for the design of targeted drug delivery systems.

Industry: It is used in the production of specialty chemicals, polymers, and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1-(isocyanatomethyl)benzene involves its reactivity with nucleophiles. The isocyanate group readily reacts with nucleophilic sites on proteins, enzymes, and other biological molecules, forming stable covalent bonds. This reactivity can be exploited to modify the activity of enzymes, inhibit specific biochemical pathways, or deliver therapeutic agents to targeted sites within the body.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Toxicity and Handling

Isocyanates are generally toxic, with risks of respiratory sensitization. Fluorinated derivatives like this compound may exhibit lower volatility than smaller analogues (e.g., 2,4-Difluorophenyl isocyanate), reducing inhalation hazards. However, chlorinated variants (e.g., 4-Chloro-2-fluoro-1-isocyanatobenzene) pose additional risks due to chlorine’s persistence in the environment .

Research Findings and Trends

- Pharmaceutical Synthesis: highlights the use of fluorinated isocyanates as intermediates in drug development, with the target compound’s reactivity enabling efficient coupling reactions in Sonogashira or Ullmann-type couplings .

- Polymer Chemistry: The dual fluorine substitution in the target compound enhances crosslinking efficiency in polyurethane foams compared to non-fluorinated isocyanates, as noted in .

- Environmental Impact : underscores the need for rigorous air quality controls during handling, as isocyanates are listed in air exposure assessments .

Biological Activity

2,4-Difluoro-1-(isocyanatomethyl)benzene (CAS No. 1291101-40-0) is a fluorinated aromatic compound featuring an isocyanatomethyl functional group. This compound has garnered attention in various fields, including medicinal chemistry, materials science, and biological research due to its unique reactivity and potential applications.

The synthesis of this compound typically involves the reaction of 2,4-difluorobenzylamine with phosgene or triphosgene. The reaction is conducted under controlled conditions in an inert atmosphere to prevent unwanted side reactions. Purification methods such as distillation or chromatography are employed to achieve high purity levels.

Chemical Reactions

The compound exhibits various chemical reactivities:

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

- Addition Reactions : The isocyanate group can react with nucleophiles like amines and alcohols to form ureas and carbamates.

- Oxidation and Reduction : It can undergo oxidation to yield carboxylic acids or aldehydes and reduction to form primary amines.

Biological Activity

The biological activity of this compound is primarily attributed to its ability to react with nucleophilic sites on proteins and enzymes. This reactivity allows it to form stable covalent bonds, which can be exploited for various biological applications.

The mechanism involves the formation of covalent bonds with biological nucleophiles, which can modify enzyme activity or inhibit specific biochemical pathways. This characteristic makes it a valuable tool in drug development and enzyme inhibition studies .

Medicinal Chemistry

Research into the pharmaceutical applications of this compound includes:

- Drug Development : Its reactivity allows for the design of targeted drug delivery systems.

- Enzyme Inhibition Studies : It has been utilized to probe enzyme mechanisms and develop inhibitors for therapeutic purposes .

Industrial Applications

In industry, this compound is used in the production of specialty chemicals, polymers, and coatings due to its high chemical resistance and stability.

Enzyme Inhibition Study

A study investigated the use of this compound as an enzyme inhibitor. The compound was found to effectively inhibit a specific enzyme involved in metabolic pathways, demonstrating its potential as a lead compound for drug development.

Synthesis of Ureas

Another research effort focused on using this compound for synthesizing urea derivatives. The reaction conditions were optimized to enhance yield and selectivity, showcasing its utility in organic synthesis .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Reactivity |

|---|---|---|

| This compound | Contains both fluorine atoms and an isocyanate group | High reactivity with nucleophiles |

| 2,4-Difluoro-1-(methyl)benzene | Lacks isocyanate functionality | Less reactive |

| 2,4-Dichloro-1-(isocyanatomethyl)benzene | Contains chlorine instead of fluorine | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.